molecular formula C12H9BrO3 B6191449 methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate CAS No. 166984-02-7

methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate

Cat. No. B6191449
CAS RN: 166984-02-7
M. Wt: 281.1
InChI Key:
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Description

Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate (MBHNC) is a small organic molecule with a wide range of applications in chemical synthesis and scientific research. It is a highly reactive compound, and its chemical structure enables it to be used in a variety of reactions. MBHNC is especially useful in the synthesis of other compounds, and its properties make it a valuable tool for scientific research. In

Scientific Research Applications

Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate is widely used in scientific research due to its chemical properties and reactivity. It can be used as a reagent for the synthesis of other compounds, and it has been used in the synthesis of drugs, polymers materials, and other organic molecules. It has also been used as a catalyst for organic reactions, and it has been used in the synthesis of metal complexes. In addition, this compound has been used in the synthesis of fluorescent molecules and fluorescent probes.

Mechanism of Action

The mechanism of action of methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate is not fully understood. However, it is believed that the reactivity of this compound is due to its ability to form covalent bonds with other molecules. This allows this compound to act as a catalyst in organic reactions, as well as a reagent for the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can act as an inhibitor of certain enzymes, which can affect the metabolism of cells. In addition, this compound has been shown to have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate in laboratory experiments include its low cost, high reactivity, and its ability to form covalent bonds with other molecules. Its low cost makes it an attractive option for researchers on a budget. Additionally, its high reactivity makes it useful for a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a highly reactive compound and can be difficult to handle. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions for methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate include its use in the synthesis of new compounds, its use as a catalyst for organic reactions, and its use as a fluorescent probe. Additionally, its potential use in drug delivery systems and as an inhibitor of certain enzymes could be explored. Finally, its potential use in the synthesis of metal complexes could be explored, as well as its potential use in the synthesis of polymers.

Synthesis Methods

Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate can be synthesized through a variety of methods. The most commonly used method is the reaction of 5-bromo-6-hydroxy-naphthalene-2-carboxylic acid (BHNCA) with methyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane. Another method involves the reaction of BHNCA with methyl iodide in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate involves the bromination of 2-hydroxynaphthalene followed by esterification with methyl chloroformate and subsequent hydrolysis.", "Starting Materials": [ "2-hydroxynaphthalene", "bromine", "methyl chloroformate", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Bromination of 2-hydroxynaphthalene with bromine in acetic acid to yield 5-bromo-2-hydroxynaphthalene", "Esterification of 5-bromo-2-hydroxynaphthalene with methyl chloroformate in the presence of a base such as sodium hydroxide to yield methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate", "Hydrolysis of methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate with sodium hydroxide in water to yield 5-bromo-6-hydroxynaphthalene-2-carboxylic acid", "Neutralization of the resulting carboxylic acid with a base such as sodium hydroxide to yield methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate", "Extraction of the product with ethyl acetate and purification by column chromatography" ] }

CAS RN

166984-02-7

Molecular Formula

C12H9BrO3

Molecular Weight

281.1

Purity

95

Origin of Product

United States

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